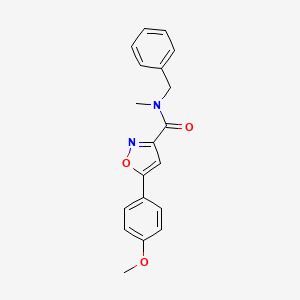

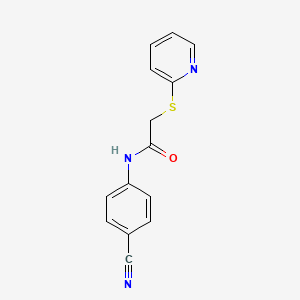

N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds contain a benzamide moiety, which is a benzene ring attached to an amide group. While the specific compound does not have direct studies available, related research can provide insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves reductive cyclization or Diels-Alder reactions, employing various reagents and conditions to achieve the desired structure. For example, compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide were synthesized using 'one-pot' methods involving reductive cyclization processes (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide compounds can be elucidated using X-ray diffraction, IR, NMR, and mass spectrometry. For instance, studies on similar molecules show detailed analysis using X-ray single crystal diffraction and density functional theory (DFT) to understand the geometrical parameters and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including N-H···O hydrogen bond formations and aromatic π-π interactions, leading to different regioisomers. The chemical reactivity can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Techniques like X-ray crystallography provide detailed information on the crystal packing and hydrogen bonding interactions, which significantly affect the physical properties (Chakraborty et al., 2007).

科学的研究の応用

Alzheimer's Disease Phenotypes Amelioration

Compounds with similar structural features, such as hydroxamic acids derived from 5-aroylindolyl substitutions, have shown potential in treating Alzheimer's disease. They exhibit selective inhibitory activity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity by triggering ubiquitination. These compounds cross the blood-brain barrier and could improve learning and memory in animal models, suggesting a potential avenue for Alzheimer's treatment (Hsueh-Yun Lee et al., 2018).

Anticancer Activity

Novel heterocyclic compounds derived from visnaginone and khellinone, showing structural similarities to the queried compound, have been synthesized and demonstrated significant anti-inflammatory, analgesic, and anticancer activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and present a promising approach for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

New benzamides isolated from endophytic Streptomyces have shown favorable antimicrobial activities, along with a novel compound exhibiting significant antioxidant properties. This suggests the potential of these compounds in treating infections and in oxidative stress management (Xue-Qiong Yang et al., 2015).

Antidiabetic Screening

Dihydropyrimidine derivatives, bearing resemblance in their structural framework to the compound of interest, have been synthesized and evaluated for their antidiabetic properties. These compounds showed promising results in vitro antidiabetic activity, indicating their potential use in managing diabetes mellitus (J. Lalpara et al., 2021).

Antiavian Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable activity against the avian influenza virus. This highlights a novel route to synthesizing compounds that could serve as potent antiviral agents (A. Hebishy et al., 2020).

特性

IUPAC Name |

N-benzyl-5-(4-methoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21(13-14-6-4-3-5-7-14)19(22)17-12-18(24-20-17)15-8-10-16(23-2)11-9-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGZADCNQICAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)